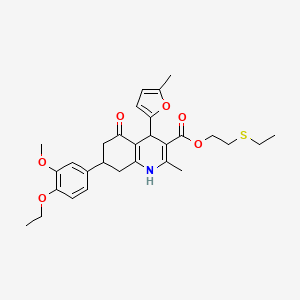![molecular formula C22H17N3O4S B11594833 2-{(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11594833.png)
2-{(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and an acetate group attached to a phenyl ring The presence of a methoxyphenyl group and a prop-2-en-1-ylidene moiety further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. The starting materials often include substituted phenyl acetates, triazoles, and thiazoles. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
Formation of the Thiazole Ring: This step involves the reaction of thioamides with α-haloketones.
Coupling of Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled together using suitable reagents and conditions, such as the use of strong bases or catalysts.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Formation of the Prop-2-en-1-ylidene Moiety: This step involves the reaction of the intermediate compound with appropriate aldehydes or ketones under basic conditions.
Final Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Phenolic derivatives.
科学的研究の応用
2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and optical activity.
作用機序
The mechanism of action of 2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Oxidative Stress: The compound may induce oxidative stress, leading to cell damage and apoptosis.
類似化合物との比較
Similar Compounds
2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE: shares structural similarities with other triazolothiazole derivatives, such as:
Uniqueness
The uniqueness of 2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE lies in its specific structural features, such as the presence of a methoxyphenyl group and a prop-2-en-1-ylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C22H17N3O4S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
[2-[(5Z)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C22H17N3O4S/c1-14(26)29-18-12-6-4-10-16(18)20-23-22-25(24-20)21(27)19(30-22)13-7-9-15-8-3-5-11-17(15)28-2/h3-13H,1-2H3/b9-7+,19-13- |
InChIキー |
BBYDMGWTXVIQBJ-LGHOFTMVSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2 |
正規SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594750.png)
![8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11594752.png)
![1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11594755.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11594760.png)

![(5Z)-2-(4-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594774.png)
![4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11594786.png)

![N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B11594814.png)
![3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)](/img/structure/B11594818.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594824.png)
![methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11594829.png)
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B11594830.png)
![4-{(Z)-[1-(3-chloro-4-methylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11594832.png)
